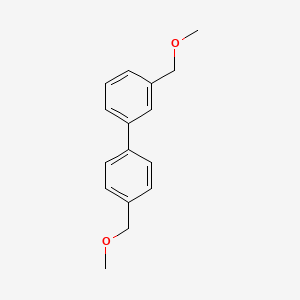

3,4'-Bis(methoxymethyl)-1,1'-biphenyl

Description

Structure

3D Structure

Properties

CAS No. |

180092-90-4 |

|---|---|

Molecular Formula |

C16H18O2 |

Molecular Weight |

242.31 g/mol |

IUPAC Name |

1-(methoxymethyl)-3-[4-(methoxymethyl)phenyl]benzene |

InChI |

InChI=1S/C16H18O2/c1-17-11-13-6-8-15(9-7-13)16-5-3-4-14(10-16)12-18-2/h3-10H,11-12H2,1-2H3 |

InChI Key |

MSABFPOFZGHJJL-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=CC=C(C=C1)C2=CC=CC(=C2)COC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3,4 Bis Methoxymethyl 1,1 Biphenyl

Precursor Synthesis and Functional Group Introduction Strategies

The successful synthesis of the target biphenyl (B1667301) is critically dependent on the efficient preparation of appropriately functionalized monocyclic aromatic precursors. These precursors, typically a 3-substituted (methoxymethyl)benzene and a 4-substituted (methoxymethyl)benzene, must contain reactive groups (e.g., halogens, boronic acids/esters, organometallics) that will facilitate the subsequent C-C bond formation.

Synthesis of Substituted Methoxymethyl-Containing Aromatic Rings

The introduction of the methoxymethyl group (–CH₂OCH₃) onto an aromatic ring is a key preliminary step. A common and effective strategy involves a two-step sequence: chloromethylation followed by nucleophilic substitution with methoxide (B1231860).

For instance, to generate a precursor like 1-bromo-3-(methoxymethyl)benzene, one could start with bromobenzene (B47551). However, direct chloromethylation of bromobenzene would yield a mixture of isomers. A more regioselective approach starts with an appropriately substituted precursor. For example, the synthesis of 1-bromo-4-(methoxymethyl)benzene (B72038) can be achieved starting from 4-bromotoluene. The benzylic position is first halogenated, typically using N-bromosuccinimide (NBS), to form 1-bromo-4-(bromomethyl)benzene. This intermediate can then undergo a Williamson ether synthesis with sodium methoxide to yield the desired methoxymethyl-containing aromatic ring. ecust.edu.cn

A general scheme for this transformation is as follows: Ar-CH₃ → Ar-CH₂X → Ar-CH₂OCH₃ (where X = Cl, Br)

The synthesis of the corresponding boronic acid or organotin precursors for cross-coupling reactions can be achieved from these halogenated methoxymethyl-containing aromatics. For example, treatment of 1-bromo-4-(methoxymethyl)benzene with magnesium to form a Grignard reagent, followed by reaction with a trialkyl borate, would yield (4-(methoxymethyl)phenyl)boronic acid.

Methodologies for the Regioselective Introduction of Methoxymethyl Groups

Achieving the correct substitution pattern (3,4'-) on the biphenyl core hinges on the regioselective functionalization of the precursor rings. The directing effects of substituents in electrophilic aromatic substitution reactions are paramount.

Chloromethylation : The Blanc chloromethylation reaction (using formaldehyde (B43269) and hydrogen chloride, often with a Lewis acid catalyst like zinc chloride) is a classic method for introducing a chloromethyl group (–CH₂Cl). google.com The regioselectivity is governed by the existing substituents on the benzene (B151609) ring. For example, starting with toluene (B28343), chloromethylation primarily yields the para and ortho isomers due to the ortho-, para-directing nature of the methyl group. Subsequent conversion to the methoxymethyl ether provides a route to (methoxymethyl)benzene derivatives.

Functional Group Interconversion : A more controlled approach involves the modification of pre-existing functional groups. For example, a carboxylic acid or an ester at the desired position can be reduced to a hydroxymethyl group (–CH₂OH) using reducing agents like lithium aluminum hydride. The resulting benzyl (B1604629) alcohol can then be converted to the methoxymethyl ether via Williamson ether synthesis. google.com This multi-step process offers excellent regiocontrol as the position of the initial functional group dictates the final position of the methoxymethyl substituent.

| Method | Reagents | Description | Regiocontrol |

| Direct Chloromethylation | Formaldehyde, HCl, ZnCl₂ | Direct introduction of a -CH₂Cl group onto the aromatic ring, followed by substitution with methoxide. | Governed by directing effects of existing substituents; can lead to isomeric mixtures. |

| Halogenation/Substitution | NBS, AIBN; then NaOCH₃ | Benzylic halogenation of a methyl-substituted arene followed by Williamson ether synthesis. | Excellent, as the position of the methyl group determines the final product. |

| Reduction/Etherification | 1. LiAlH₄ or NaBH₄2. NaH, CH₃I | Reduction of a strategically placed carboxyl or ester group to a benzyl alcohol, followed by etherification. | Excellent, determined by the position of the initial carboxyl/ester group. |

Carbon-Carbon Coupling Reactions for Biphenyl Core Construction

The pivotal step in the synthesis is the formation of the C-C bond between the two precursor rings to create the 1,1'-biphenyl core. Transition metal-catalyzed cross-coupling reactions are the most powerful and versatile tools for this purpose.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Negishi)

These reactions provide reliable and high-yielding pathways to unsymmetrical biaryls like 3,4'-Bis(methoxymethyl)-1,1'-biphenyl. The general transformation involves the reaction of an organometallic reagent (Ar-M) with an organic halide (Ar'-X) in the presence of a transition metal catalyst, typically palladium. researchgate.net

Suzuki-Miyaura Coupling : This reaction couples an arylboronic acid or ester with an aryl halide or triflate, catalyzed by a palladium(0) complex. nih.gov For the target molecule, this would involve reacting (3-(methoxymethyl)phenyl)boronic acid with 1-bromo-4-(methoxymethyl)benzene (or vice versa). The reaction is known for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing byproducts. gre.ac.ukuliege.be

Stille Coupling : The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide, catalyzed by palladium. rsc.orgorganic-chemistry.org A potential route would be the reaction of (3-(methoxymethyl)phenyl)tributylstannane with 1-iodo-4-(methoxymethyl)benzene. While highly effective and tolerant of many functional groups, a significant drawback of the Stille coupling is the toxicity of the organotin reagents and byproducts. wikipedia.orglibretexts.org

Negishi Coupling : This reaction utilizes an organozinc reagent, which is coupled with an organic halide in the presence of a nickel or palladium catalyst. rsc.orgorganic-chemistry.org The synthesis could proceed via the coupling of a (3-(methoxymethyl)phenyl)zinc halide with 1-bromo-4-(methoxymethyl)benzene. Organozinc reagents are more reactive than their boron and tin counterparts, often allowing for reactions to occur under milder conditions. nih.gov

Comparison of Major Cross-Coupling Reactions

| Reaction | Organometallic Reagent (Ar-M) | Electrophile (Ar'-X) | Catalyst | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid/ester | Aryl-Br, -I, -OTf, -Cl | Pd(0) complex | Low toxicity, stable reagents, mild conditions. nih.gov | Base-sensitive functional groups can be problematic. |

| Stille | Arylstannane (e.g., Ar-SnBu₃) | Aryl-Br, -I, -OTf | Pd(0) complex | High functional group tolerance, neutral conditions. nih.gov | High toxicity of tin compounds. wikipedia.org |

| Negishi | Arylzinc halide (Ar-ZnX) | Aryl-Br, -I, -Cl | Pd(0) or Ni(0) complex | High reactivity, good for hindered substrates. nih.gov | Reagents are moisture- and air-sensitive. |

Oxidative Biaryl Coupling Approaches and Variants

Oxidative coupling offers a more atom-economical approach by forming a C-C bond through the formal coupling of two C-H bonds, avoiding the need for pre-functionalized starting materials like halides or organometallics. nih.gov A hypothetical direct synthesis of this compound would involve the cross-coupling of 1-(methoxymethyl)benzene and 4-(methoxymethyl)benzene.

However, controlling the regioselectivity in the cross-coupling of two different aromatic compounds is a major challenge. google.com Such reactions often lead to a statistical mixture of three products: two homo-coupled products and the desired hetero-coupled product. Furthermore, achieving the specific 3,4'-regioisomer is difficult. While biocatalytic methods using enzymes like cytochrome P450s are being explored to achieve high selectivity in oxidative couplings, these are not yet standard synthetic procedures for this class of compounds. chemrxiv.org For the precise construction of a specific unsymmetrical biaryl like this compound, transition metal-catalyzed cross-coupling reactions remain the superior and more reliable strategy.

Ligand Development and Catalyst Optimization for Selective Biphenyl Formation

The success of transition metal-catalyzed cross-coupling reactions is heavily dependent on the catalyst system, particularly the ligands coordinated to the metal center. Ligands play a crucial role in stabilizing the catalyst, modulating its reactivity, and facilitating the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). rsc.org

For the synthesis of this compound, catalyst optimization is key to maximizing the yield of the desired product while minimizing side reactions, such as homo-coupling of the starting materials.

Ligand Types :

Phosphine (B1218219) Ligands : Electron-rich, bulky phosphine ligands such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and biarylphosphines (e.g., SPhos, XPhos) have proven highly effective. nih.gov They promote the oxidative addition of less reactive aryl chlorides and bromides and accelerate the reductive elimination step, leading to higher catalyst turnover numbers and efficiency.

N-Heterocyclic Carbenes (NHCs) : NHCs are strong σ-donating ligands that form very stable complexes with palladium. Catalysts like PEPPSI-IPr are highly active and robust, capable of coupling even sterically hindered substrates under mild conditions. frontiersin.org

Catalyst Optimization : The choice of catalyst precursor (e.g., Pd(PPh₃)₄, Pd₂(dba)₃), ligand, base (in the case of Suzuki coupling), and solvent must be carefully screened to find the optimal conditions for a specific substrate pairing. beilstein-journals.org The development of pre-catalysts, which are stable and easily handled but readily form the active catalytic species in situ, has also simplified the application of these advanced coupling methodologies in organic synthesis. nih.gov

Regioselectivity and Stereoselectivity in the Synthesis of Biphenyl Derivatives

Control over isomer formation is paramount in the synthesis of complex organic molecules. For biphenyl derivatives, this control manifests as regioselectivity—the preferential reaction at one position over another—and stereoselectivity, which governs the spatial arrangement of atoms.

Achieving high regioselectivity in the synthesis of unsymmetrical biphenyls is a significant challenge, particularly when using starting materials with multiple potential reaction sites, such as polyhalogenated arenes. The Suzuki-Miyaura coupling, a primary method for forming the biphenyl linkage, has been the subject of extensive research to control positional isomerism. researchgate.net

The primary strategies for directing the coupling to a specific position rely on the inherent electronic and steric differences of the reactive sites. rsc.org For instance, in di- or tri-halogenated benzenes, the oxidative addition of the palladium catalyst, a key step in the catalytic cycle, often occurs preferentially at the most sterically accessible or electronically favorable C-X bond (where X = I, Br, Cl). nih.gov The reactivity order of halogens (I > Br > Cl) is a classic tool for selective coupling.

Recent studies have uncovered more subtle and powerful directing effects. For example, research on non-symmetric dibromobenzenes has shown that an alkene substituent can control the regioselectivity of Suzuki couplings. The reaction occurs selectively at the bromine atom more distant from the alkene. rsc.orgoregonstate.edu This control is attributed to the alkene coordinating with the palladium(0) catalyst, which slows the rate of oxidative addition at the adjacent C-Br bond. rsc.org This strategy allows for predictable outcomes that are independent of traditional steric or electronic arguments. rsc.orgoregonstate.edu

| Strategy | Principle | Example Application | Reference |

|---|---|---|---|

| Differential Halogen Reactivity | Exploiting the reactivity hierarchy of halogens (I > Br > Cl > OTf) in the oxidative addition step of cross-coupling reactions. | Selective coupling of an iodo-bromobenzene derivative at the iodo-position, leaving the bromo-position for subsequent functionalization. | nih.gov |

| Steric Hindrance | Less sterically hindered positions react preferentially. Bulky ortho-substituents can block or slow the reaction at the adjacent site. | In a 2,4-dibromotoluene, coupling often favors the less hindered C4-Br position over the C2-Br position. | rsc.org |

| Electronic Effects | Electron-withdrawing groups can activate a halide for oxidative addition, while electron-donating groups can deactivate it. | In a dibromobenzene with both a nitro group and a methoxy (B1213986) group, the bromine closer to the nitro group may react faster. | rsc.org |

| Coordinating Directing Groups | A functional group on the substrate coordinates to the metal catalyst, directing the reaction to a specific, often adjacent, position. | An alkene substituent can slow the rate of oxidative addition at the proximal C-Br bond, favoring reaction at the distal C-Br bond. | rsc.orgoregonstate.edu |

While this compound itself is achiral, the broader class of biphenyl derivatives exhibits a unique form of stereoisomerism known as atropisomerism. pharmaguideline.com This phenomenon arises from restricted rotation (hindered rotation) around the single bond connecting the two phenyl rings. youtube.comyoutube.com If the four ortho-positions on the biphenyl core are occupied by sufficiently bulky substituents, rotation around the C-C single bond is impeded, leading to the existence of stable, non-interconverting rotational isomers (atropisomers) that are non-superimposable mirror images of each other. youtube.comyoutube.com

For atropisomerism to occur and for the molecule to be chiral, there must be a high enough energy barrier to rotation, and the molecule must not possess a plane of symmetry. youtube.com The presence of three or four large ortho-substituents is often required to restrict rotation sufficiently to allow for the isolation of individual enantiomers at room temperature. youtube.com

The development of asymmetric synthesis methods to control the formation of these axially chiral compounds is a significant area of research. Enantioselective Suzuki-Miyaura couplings have been developed that can generate enantioenriched biphenyls. acs.org These reactions typically employ a chiral ligand that coordinates to the palladium catalyst, creating a chiral environment that favors the formation of one atropisomer over the other. A notable advance is the use of enantiopure, sulfonated phosphine ligands (like sSPhos) which have proven effective in the asymmetric synthesis of sterically hindered 2,2'-biphenols, a prominent class of atropisomeric biphenyls. acs.org

Green Chemistry Principles Applied to the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of biphenyl synthesis, this involves minimizing waste, avoiding hazardous solvents, and improving energy efficiency. researchgate.net

A major focus of green chemistry is the replacement of volatile and often toxic organic solvents with more environmentally benign alternatives. nih.gov For biphenyl synthesis via Suzuki-Miyaura coupling, significant progress has been made in using water as a reaction medium. rsc.orgresearchgate.net Water is non-flammable, non-toxic, and inexpensive. researchgate.net The use of specialized water-soluble ligands or catalyst systems can facilitate high reaction yields in aqueous media, sometimes even at room temperature. rsc.orgresearchgate.net

Solvent-free, or solid-state, reaction conditions represent another powerful green chemistry approach. acs.orgkuleuven.be Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, has been successfully applied to the palladium-catalyzed oxidative homocoupling of aryl boronic acids to form biphenyls without any solvent. rsc.orgmdpi.com These methods can lead to faster reaction times, high yields, and simplified product purification. mdpi.com

| Method | Description | Advantages | Reference |

|---|---|---|---|

| Aqueous Suzuki-Miyaura Coupling | Using water as the primary solvent, often with a phase-transfer catalyst or water-soluble ligand. | Reduced toxicity and flammability, low cost, simplified product isolation if product is insoluble in water. | researchgate.netrsc.orgresearchgate.net |

| Mechanochemical Synthesis (Ball Milling) | Reactants are mixed in a ball mill, and mechanical energy drives the reaction in the absence of a bulk solvent. | Solvent-free, often faster reaction rates, high yields, potential for new reactivity. | rsc.orgmdpi.com |

| Neat (Solvent-Free) Conditions | The reaction is run with only the reactants and catalyst, typically by heating the mixture. | Eliminates solvent waste, can lead to high reaction concentrations and faster rates. | acs.orgkuleuven.beacs.org |

| Green Alcohol Solvents | Utilizing more sustainable alcohol solvents like tert-amyl alcohol as an alternative to traditional organic solvents. | Lower environmental impact compared to solvents like toluene or DMF. | nih.gov |

Palladium is an expensive and precious metal, making the recovery and reuse of palladium catalysts a key objective for both economic and environmental reasons. acs.org A common strategy is heterogenization, where the homogeneous palladium catalyst is immobilized on an insoluble support. thieme-connect.com This allows the catalyst to be easily separated from the reaction mixture by simple filtration and reused for multiple reaction cycles. thieme-connect.comorganic-chemistry.org

Supports such as Merrifield resin, zeolites, and other polymers have been used to create robust and recyclable catalysts for Suzuki-Miyaura reactions. organic-chemistry.orgmdpi.com For example, a palladium complex immobilized on Merrifield resin has been shown to be recyclable for at least 10 cycles without a significant loss of catalytic activity. thieme-connect.comorganic-chemistry.org Another approach involves designing water-soluble catalysts that can be retained in the aqueous phase while the organic product is extracted, allowing the aqueous catalyst solution to be reused. usc.edu.au These strategies not only conserve the precious metal but also minimize palladium contamination in the final product, which is particularly important in pharmaceutical synthesis. mdpi.com

Synthetic Challenges and Process Optimization for this compound

The synthesis of a specific unsymmetrical biphenyl like this compound presents several challenges that require careful process optimization.

Control of Regioselectivity : As discussed, the primary challenge is ensuring the C-C bond forms between the C3 position of one ring and the C4' position of the other. This requires starting with precursors that are selectively functionalized, such as 3-bromophenyl methoxymethyl ether and 4-(methoxymethyl)phenylboronic acid (or vice versa). The choice of catalyst, ligands, and reaction conditions must be optimized to prevent side reactions like homocoupling of the boronic acid, which would produce 4,4'-Bis(methoxymethyl)-1,1'-biphenyl as a significant impurity. researchgate.net

Steric Hindrance : While the target molecule is not highly hindered, the synthesis of more complex, substituted biphenyls often faces challenges from steric hindrance around the coupling sites, which can dramatically slow down the reaction rate and lower the yield. researchgate.net Optimization may involve using more active catalysts, often featuring bulky, electron-rich phosphine ligands, which promote the difficult oxidative addition and reductive elimination steps. researchgate.net

Catalyst Deactivation and Removal : Palladium catalysts can be sensitive and prone to deactivation. Furthermore, removing residual palladium from the final product to meet regulatory standards (especially for pharmaceutical applications) can be a costly and complex purification challenge. mdpi.com Process optimization focuses on developing highly active and robust catalysts that can be used at very low loadings (parts per million levels) and on implementing strategies for efficient catalyst removal or recycling as described in section 2.4.2.

Reaction Conditions : Optimizing reaction parameters such as temperature, choice of base, and solvent is crucial. The base plays a critical role in the transmetalation step of the Suzuki-Miyaura cycle, and its strength and solubility can significantly impact the reaction outcome. The optimization process involves screening various combinations of these parameters to maximize yield and purity while minimizing reaction time and energy consumption.

Addressing Reaction Efficiency and Scalability

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. For the synthesis of this compound, this would typically involve the reaction of a boronic acid or ester derivative of one phenyl ring with a halide derivative of the other, in the presence of a palladium catalyst and a base. The efficiency and scalability of this reaction are highly dependent on the choice of catalyst, ligands, base, and solvent system. The use of highly active palladium catalysts, often with specialized phosphine ligands, allows the reaction to proceed at lower temperatures and with lower catalyst loadings, which is economically advantageous for large-scale synthesis. The choice of base and solvent also plays a critical role in the reaction's success, with combinations like potassium phosphate (B84403) in a mixture of ethanol (B145695) and water being effective for achieving high yields. nih.gov

The Kumada coupling , which utilizes a Grignard reagent and an organic halide in the presence of a nickel or palladium catalyst, offers another efficient route. organic-chemistry.orgwikipedia.org This method is particularly useful for the synthesis of unsymmetrical biaryls. organic-chemistry.org However, the high reactivity of Grignard reagents necessitates careful control of reaction conditions to avoid side reactions, especially on a larger scale. wikipedia.org

Another key aspect of synthesizing this compound is the introduction of the methoxymethyl groups. This is often achieved through a Williamson ether synthesis , where a chloromethylated biphenyl precursor reacts with sodium methoxide. francis-press.com The efficiency of this step can be significantly enhanced through the use of phase-transfer catalysis, which facilitates the reaction between the water-soluble methoxide and the organic-soluble biphenyl derivative. jk-sci.com This approach can lead to higher yields and shorter reaction times.

Below is a data table summarizing hypothetical reaction parameters for advanced synthetic routes to this compound, illustrating the focus on improving efficiency and scalability.

Interactive Data Table: Comparison of Advanced Synthetic Methodologies

| Methodology | Catalyst/Reagents | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Scalability Notes |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₃PO₄ | Toluene/Ethanol/Water | 80-100 | 12-24 | 85-95 | Good; catalyst loading can be optimized for large-scale batches. mdpi.com |

| Kumada Coupling | Ni(dppe)Cl₂ | Tetrahydrofuran | 25-66 | 4-12 | 80-90 | Moderate; requires strict anhydrous conditions, which can be challenging on a large scale. organic-chemistry.org |

| Phase-Transfer Catalyzed Williamson Ether Synthesis | Tetrabutylammonium bromide | Dichloromethane/Water | 25-40 | 2-6 | >95 | Excellent; biphasic system simplifies workup and is amenable to continuous flow processes. |

Purification and Isolation Techniques for Complex Reaction Mixtures

The synthesis of this compound, particularly through cross-coupling reactions, can result in complex mixtures containing unreacted starting materials, homocoupled byproducts (3,3'-bis(methoxymethyl)-1,1'-biphenyl and 4,4'-bis(methoxymethyl)-1,1'-biphenyl), and the desired unsymmetrical product. The structural similarity of these compounds, especially the regioisomers, makes their separation a significant challenge.

Liquid-liquid extraction is a fundamental first step in the purification process. This technique is used to separate the desired product from the reaction mixture based on its solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. phenomenex.com By carefully selecting the solvents and adjusting the pH, it is possible to remove a significant portion of impurities. For instance, unreacted starting materials with acidic or basic functionalities can be selectively removed by washing with acidic or basic aqueous solutions. missouri.edulibretexts.org

Following initial extraction, chromatography is often employed for the fine purification of the product. Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating closely related isomers. nih.gov The choice of stationary phase is critical; for biphenyl derivatives, columns with biphenyl or phenyl-hexyl stationary phases can offer enhanced separation of positional isomers compared to standard C18 columns. qub.ac.ukthermofisher.com Gradient elution, where the composition of the mobile phase is changed over time, is often necessary to achieve baseline separation of all components. qub.ac.uk While highly effective, the scalability of preparative HPLC can be a limitation for large quantities of material.

Crystallization is a highly effective and scalable method for obtaining high-purity crystalline solids. google.com For complex mixtures of biphenyl isomers, a multi-step or two-solvent recrystallization process can be particularly effective. mit.edu This involves dissolving the crude product in a "good" solvent in which it is soluble at high temperatures, and then adding a "poor" solvent to induce crystallization of the desired compound as the solution cools. The choice of solvents is critical and often requires empirical optimization. The slow cooling of the solution allows for the formation of well-defined crystals of the target molecule, leaving impurities in the mother liquor.

The following data table outlines key parameters for various purification techniques applicable to this compound from a complex reaction mixture.

Interactive Data Table: Purification and Isolation Parameters

| Technique | Key Parameters | Purpose | Efficiency/Purity | Scalability |

|---|---|---|---|---|

| Liquid-Liquid Extraction | Solvent Pair (e.g., Dichloromethane/Water), pH adjustment | Initial removal of water-soluble impurities and unreacted starting materials. phenomenex.commissouri.edu | Moderate purity | High |

| Preparative HPLC | Stationary Phase (e.g., Biphenyl), Mobile Phase Gradient (e.g., Acetonitrile/Water) | Separation of regioisomers and closely related byproducts. nih.govqub.ac.ukthermofisher.com | High purity (>99%) | Low to Moderate |

| Multi-Solvent Recrystallization | Solvent System (e.g., Toluene/Methanol), Cooling Rate | Final purification to obtain high-purity crystalline product. mit.edu | High purity (>99.5%) | High |

Chemical Reactivity and Derivatization Pathways of 3,4 Bis Methoxymethyl 1,1 Biphenyl

Reactivity of the Methoxymethyl Functional Groups

Methoxymethyl ethers are primarily utilized as protecting groups for alcohols and phenols in organic synthesis due to their stability under a range of conditions and their susceptibility to cleavage under specific, often acidic, conditions. adichemistry.comwikipedia.org The reactivity of the two methoxymethyl groups in 3,4'-Bis(methoxymethyl)-1,1'-biphenyl is centered around the acetal (B89532) linkage, which is prone to cleavage and modification.

The methoxymethyl groups can undergo hydrolysis to yield the corresponding bis(hydroxymethyl)biphenyl. This reaction is typically catalyzed by Brønsted or Lewis acids. wikipedia.org The mechanism involves protonation of one of the ether oxygens, followed by nucleophilic attack by water. masterorganicchemistry.com

Table 1: Representative Conditions for Hydrolysis of Aromatic Methoxymethyl Ethers

| Reagent(s) | Solvent(s) | Temperature (°C) | Reaction Time | Yield (%) |

| Concentrated HCl | Methanol | Reflux | Variable | High |

| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temperature | Variable | High |

| Silica-supported sodium hydrogen sulfate | Acetonitrile/Water | Room Temperature | Variable | High |

Note: Yields are typical for the deprotection of aromatic MOM ethers and may vary for this compound.

Transacetalization reactions are also possible, where the methoxymethyl group is exchanged for another acetal or ketal by reacting the compound with a diol or ketone in the presence of an acid catalyst.

Beyond simple hydrolysis, the ether linkage of the methoxymethyl groups can be cleaved to generate other functional groups. Treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) can lead to the formation of the corresponding halomethyl derivatives. masterorganicchemistry.commasterorganicchemistry.com This reaction proceeds via an SN2 mechanism for primary ethers, where the halide ion attacks the methyl group or the benzylic methylene (B1212753) group. masterorganicchemistry.commasterorganicchemistry.com

A variety of reagents can be employed for the cleavage of methoxymethyl ethers under milder conditions. masterorganicchemistry.com For instance, treatment with trimethylsilyl (B98337) triflate (TMSOTf) and 2,2′-bipyridyl can convert aromatic MOM ethers into silyl (B83357) ethers, which can then be hydrolyzed to the corresponding alcohols. acs.orgnih.gov Interestingly, the use of triethylsilyl triflate (TESOTf) under similar conditions can lead to the direct conversion of the aromatic MOM ether to a triethylsilyl (TES) ether. acs.orgnih.gov

Table 2: Reagents for Ether Cleavage and Functional Group Transformation

| Reagent(s) | Product Functional Group |

| HBr or HI | Bromomethyl or Iodomethyl |

| BBr₃ | Hydroxymethyl (Phenol) |

| TMSOTf, 2,2'-bipyridyl then H₂O | Hydroxymethyl |

| TESOTf, 2,2'-bipyridyl | Triethylsilyloxymethyl |

The methoxymethyl group itself is generally stable to a wide range of nucleophiles and bases. adichemistry.com However, the ether oxygen atoms possess lone pairs of electrons and can act as Lewis bases, coordinating to Lewis acids. This interaction is often the initial step in acid-catalyzed cleavage reactions.

While the methoxymethyl group is not strongly electrophilic, under forcing conditions or with activation by a strong Lewis acid, the benzylic carbon can be susceptible to nucleophilic attack.

Reactivity of the Biphenyl (B1667301) Aromatic Core

The biphenyl system consists of two phenyl rings linked by a single bond. The reactivity of this core towards substitution reactions is influenced by the electronic effects of the methoxymethyl substituents and the phenyl group itself.

In electrophilic aromatic substitution (EAS), the biphenyl system is generally more reactive than benzene (B151609). The phenyl group is considered an activating group and directs incoming electrophiles to the ortho and para positions. pearson.compearson.com In this compound, the methoxymethyl group (-CH₂OCH₃) is a weak activating group and is also ortho, para-directing due to the electron-donating resonance effect of the ether oxygen.

The substitution pattern of this compound presents a complex regiochemical challenge. Ring A (the 3-substituted ring) and Ring B (the 4'-substituted ring) will have different reactivities.

Ring A (3-methoxymethylphenyl): The methoxymethyl group at the 3-position directs incoming electrophiles to the 2-, 4-, and 6-positions. The phenyl group at the 1-position directs to the 2-, 4-, and 6-positions.

Ring B (4'-methoxymethylphenyl): The methoxymethyl group at the 4'-position directs to the 2'- and 6'-positions. The phenyl group at the 1'-position also directs to the 2'- and 6'-positions.

The outcome of an electrophilic aromatic substitution reaction will depend on the specific electrophile and reaction conditions, with substitution likely favoring the more activated positions. Generally, the para position to an activating group is sterically more accessible than the ortho position.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Electrophile | Predicted Major Substitution Position(s) |

| Nitration | NO₂⁺ | 4- and 6-positions on Ring A; 2'- and 6'-positions on Ring B |

| Halogenation | Br⁺, Cl⁺ | 4- and 6-positions on Ring A; 2'- and 6'-positions on Ring B |

| Friedel-Crafts Acylation | RCO⁺ | Primarily 4-position on Ring A due to sterics |

| Friedel-Crafts Alkylation | R⁺ | 4- and 6-positions on Ring A; 2'- and 6'-positions on Ring B |

The biphenyl core of this compound is electron-rich and therefore not susceptible to nucleophilic aromatic substitution (SNAr) under normal conditions. wikipedia.org For SNAr to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to a suitable leaving group (e.g., a halide). nih.govlibretexts.orgbyjus.com

Therefore, to induce nucleophilic aromatic substitution on this biphenyl system, it would first be necessary to introduce such activating groups through electrophilic aromatic substitution (e.g., nitration). For example, nitration of the biphenyl core could introduce nitro groups. If a subsequent reaction converted a methoxymethyl group into a better leaving group (for instance, through ether cleavage to a hydroxyl group followed by conversion to a triflate), the resulting molecule could potentially undergo SNAr. The nucleophile would then substitute the leaving group, with the reaction being facilitated by the stabilizing effect of the ortho or para nitro group on the intermediate Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com

Oxidation and Reduction Chemistry of the Aromatic Nucleus

The biphenyl core of this compound is susceptible to both oxidation and reduction reactions, although these transformations typically require more forcing conditions compared to reactions at the methoxymethyl groups.

Oxidation: The aromatic rings of the biphenyl system are generally resistant to oxidation under mild conditions. Strong oxidizing agents, such as potassium permanganate (B83412) or chromium trioxide, would likely lead to the oxidation of the methoxymethyl groups to aldehydes or carboxylic acids before significant oxidation of the aromatic nucleus occurs. Under harsh oxidative conditions, degradation of the biphenyl structure is possible, leading to a mixture of products.

Reduction: The aromatic nucleus of this compound can be reduced under specific conditions. Catalytic hydrogenation over transition metal catalysts like nickel, platinum, or palladium can reduce the aromatic rings to their corresponding cyclohexyl derivatives. However, this process often requires high pressures and temperatures. Milder conditions might selectively reduce other functional groups if present, without affecting the aromatic core.

A notable method for the partial reduction of aromatic rings is the Birch reduction. This reaction employs an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with a proton source (such as an alcohol). For biphenyl systems, the Birch reduction can lead to the formation of dihydro- or tetrahydrobiphenyl derivatives. The regioselectivity of the reduction would be influenced by the positions of the methoxymethyl substituents.

Table 1: Predicted Oxidation and Reduction Reactions of the Aromatic Nucleus of this compound

| Reaction Type | Reagents and Conditions | Predicted Major Product(s) |

| Catalytic Hydrogenation | H₂, Ni or Pt catalyst, high pressure, high temperature | 3,4'-Bis(methoxymethyl)-1,1'-bicyclohexyl |

| Birch Reduction | Na or Li, liquid NH₃, alcohol | Mixture of di- and tetrahydro-3,4'-bis(methoxymethyl)-1,1'-biphenyl isomers |

Note: The products listed are predicted based on general principles of organic chemistry, as specific experimental data for this compound is limited.

Preparation of Advanced Derivatives and Analogs Based on this compound

The bifunctional nature of this compound, with reactive sites at the methoxymethyl groups and on the aromatic rings, makes it a potential building block for more complex molecular architectures.

Synthesis of Polymeric and Oligomeric Structures Incorporating the Biphenyl Moiety

This compound can serve as a monomer in the synthesis of various polymers. The methoxymethyl groups can be converted to other functional groups suitable for polymerization. For instance, oxidation to dicarboxylic acid or reduction to diol functionalities would allow for the formation of polyesters or polyethers through condensation polymerization with appropriate co-monomers.

Alternatively, the aromatic rings can be functionalized to introduce polymerizable groups. For example, halogenation of the biphenyl core followed by conversion to a di-Grignard reagent or a diboronic acid would enable its use in cross-coupling polymerization reactions like Suzuki or Kumada coupling, leading to the formation of conjugated polymers with the biphenyl unit in the main chain.

Table 2: Potential Polymeric Structures Derived from this compound

| Polymer Type | Required Functionalization of Monomer | Potential Co-monomer |

| Polyester | Oxidation to 3,4'-dicarboxy-1,1'-biphenyl | Diols (e.g., ethylene (B1197577) glycol) |

| Polyether | Reduction to 3,4'-bis(hydroxymethyl)-1,1'-biphenyl | Dihaloalkanes (e.g., dibromoethane) |

| Conjugated Polymer | Halogenation and conversion to a diboronic acid derivative | Dihaloarenes |

Design and Synthesis of Advanced Ligands for Coordination Chemistry and Catalysis

The biphenyl scaffold is a common structural motif in the design of ligands for coordination chemistry and catalysis. This compound can be derivatized to introduce coordinating atoms such as nitrogen, phosphorus, or sulfur.

For example, the methoxymethyl groups could be converted to halomethyl groups, which can then be reacted with amines or phosphines to introduce chelating arms. Functionalization of the aromatic rings with coordinating groups could also lead to the formation of polydentate ligands. The unsymmetrical substitution pattern (3,4'-) could lead to ligands with unique coordination geometries and potentially interesting catalytic properties.

Construction of Supramolecular Assemblies and Frameworks

Supramolecular chemistry relies on non-covalent interactions to build large, ordered structures. The biphenyl unit in this compound can participate in π-π stacking interactions, which are a key driving force in the formation of supramolecular assemblies.

By modifying the methoxymethyl groups into functionalities capable of hydrogen bonding (e.g., carboxylic acids, amides) or metal coordination, this compound can be used as a building block for supramolecular polymers, liquid crystals, or metal-organic frameworks (MOFs). The shape and rigidity of the biphenyl core, combined with the specific placement of interacting groups, would dictate the final architecture of the assembly.

Mechanistic Investigations of Key Transformations Involving this compound

Detailed mechanistic studies specifically on reactions involving this compound are scarce. However, the mechanisms of reactions involving its functional groups are well-established in organic chemistry.

Elucidation of Reaction Pathways and Intermediates

Transformations of this compound would proceed through well-understood reaction intermediates. For example, electrophilic aromatic substitution on the biphenyl rings would involve the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or Wheland intermediate. The position of the incoming electrophile would be directed by the activating effect of the methoxymethyl-substituted phenyl ring and the deactivating (by induction) but ortho-, para-directing nature of the other phenyl ring.

Reactions at the methoxymethyl groups, such as substitution or elimination, would likely proceed through SN1 or SN2 pathways, depending on the reaction conditions and the nature of the reagents. The stability of potential carbocation intermediates at the benzylic positions would play a significant role in these transformations.

Kinetic and Thermodynamic Studies of Derivatization Reactions

A comprehensive understanding of the derivatization of this compound necessitates a detailed examination of the kinetic and thermodynamic parameters that govern its chemical transformations. Such studies are crucial for optimizing reaction conditions, predicting product distributions, and assessing the feasibility of synthetic routes. However, specific experimental kinetic and thermodynamic data for the derivatization reactions of this compound are not extensively documented in publicly accessible literature. Insights can, however, be drawn from theoretical studies and experimental data available for closely related methoxy-substituted biphenyl compounds.

Kinetic Studies

Kinetic studies focus on the rate of a chemical reaction and the factors that influence it. For the derivatization of this compound, key kinetic parameters of interest would include rate constants (k), activation energies (Ea), and the order of the reaction. These parameters are typically determined by monitoring the concentration of reactants or products over time under controlled conditions.

The reactivity of the methoxymethyl groups is a central aspect of the derivatization of this compound. These groups can potentially undergo substitution or oxidation reactions. The rate of these reactions would be influenced by several factors:

Steric Hindrance: The substitution pattern of the biphenyl core can create steric hindrance around the reactive methoxymethyl groups, which may affect the approach of reactants and thus the reaction rate. Computational studies on substituted biphenyls have shown that the energy barriers for rotation around the biphenyl bond are influenced by the size and position of substituents, which can also impact the accessibility of the reactive sites.

Electronic Effects: The electronic nature of the biphenyl system and the influence of the methoxymethyl groups can affect the stability of reaction intermediates and transition states, thereby influencing the activation energy of the reaction.

Catalysts: The presence of a catalyst can significantly lower the activation energy of a reaction, leading to a substantial increase in the reaction rate.

Due to the lack of specific experimental data, a representative data table for kinetic studies remains illustrative. Future experimental work would be needed to populate such a table with precise values for specific derivatization reactions of this compound.

Table 1: Illustrative Kinetic Parameters for a Hypothetical Derivatization Reaction No specific experimental data is available for the derivatization of this compound. This table is for illustrative purposes only.

| Reaction Type | Temperature (°C) | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) |

|---|---|---|---|

| Nucleophilic Substitution | Data Not Available | Data Not Available | Data Not Available |

| Oxidation | Data Not Available | Data Not Available | Data Not Available |

Thermodynamic Studies

Thermodynamic studies of derivatization reactions provide information about the energy changes that occur and the position of the equilibrium. Key thermodynamic parameters include enthalpy change (ΔH), entropy change (ΔS), and Gibbs free energy change (ΔG). A negative ΔG indicates a spontaneous reaction under the given conditions.

While specific thermodynamic data for this compound is scarce, a 2023 study on the thermodynamics of hydrogenation and dehydrogenation of methoxy-substituted biphenyls provides valuable insights into the energetics of reactions involving similar structures. mdpi.com This study utilized quantum chemical calculations to determine the thermodynamic properties of these reactions, which are relevant for applications such as hydrogen storage. mdpi.com

The hydrogenation of methoxy-biphenyls to their corresponding methoxy-bi-cyclohexanes is a highly exothermic process, as indicated by the large negative reaction enthalpies. mdpi.com This suggests that the hydrogenation of this compound would also be a thermodynamically favorable process. mdpi.com The equilibrium temperature (Teq), at which the Gibbs free energy change is zero, is another important parameter that can be derived from thermodynamic data and is crucial for understanding the conditions required for reversible reactions. mdpi.com

Table 2: Calculated Thermodynamic Data for the Hydrogenation of Methoxy-Biphenyls at 298.15 K Data from a study on related methoxy-substituted biphenyls, not this compound itself. mdpi.com

| Compound | Liquid-Phase Enthalpy of Formation (ΔfH°(liq)) (kJ/mol) | Liquid-Phase Reaction Enthalpy of Hydrogenation (ΔrH°(liq)) (kJ/mol) |

|---|---|---|

| 2-Methoxy-biphenyl | -101.3 | -371.4 |

| 3-Methoxy-biphenyl | -107.0 | -377.1 |

| 4-Methoxy-biphenyl | -109.8 | -379.9 |

| 2,2'-Dimethoxy-biphenyl | -203.0 | -383.1 |

| 3,3'-Dimethoxy-biphenyl | -214.5 | -394.6 |

| 4,4'-Dimethoxy-biphenyl | -219.9 | -400.0 |

The data in Table 2 demonstrates that the hydrogenation of methoxy-biphenyls is thermodynamically favorable. mdpi.com The exothermicity of the reaction increases with the addition of methoxy (B1213986) groups and varies slightly with their position on the biphenyl rings. mdpi.com This information suggests that derivatization reactions involving the saturation of the biphenyl core of this compound would likely be spontaneous and release a significant amount of energy.

Theoretical and Computational Chemistry Approaches for 3,4 Bis Methoxymethyl 1,1 Biphenyl

Quantum Chemical Calculations of Molecular Structure and Electronic Properties (for mechanistic understanding)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3,4'-Bis(methoxymethyl)-1,1'-biphenyl. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about the molecule's geometry, stability, and electronic character.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying the conformational landscape of flexible molecules like substituted biphenyls. researchgate.net The primary conformational flexibility in this compound arises from the rotation around the C1-C1' single bond, which defines the dihedral (torsional) angle between the two phenyl rings.

DFT calculations, often using hybrid functionals like B3LYP or dispersion-corrected functionals such as B3LYP-D3, can be employed to map the potential energy surface as a function of this dihedral angle. researchgate.netrsc.org By performing a series of constrained geometry optimizations at fixed dihedral angles (e.g., from 0° to 180° in 15° increments), a rotational energy profile can be constructed. This profile reveals the most stable conformers (energy minima) and the energy barriers to rotation (transition states). rsc.org For biphenyl (B1667301) itself, the minimum energy conformation is a twisted structure with a dihedral angle of approximately 45°, resulting from a balance between stabilizing π-conjugation (favoring planarity) and destabilizing steric repulsion between the ortho-hydrogens (favoring a perpendicular arrangement). ic.ac.uk

Table 1: Hypothetical DFT-Calculated Relative Energies for Different Dihedral Angles of this compound

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Comments |

|---|---|---|

| 0 | 1.8 | Planar, sterically disfavored |

| 15 | 1.2 | |

| 30 | 0.4 | |

| 45 | 0.0 | Most stable conformer (energy minimum) |

| 60 | 0.5 | |

| 75 | 1.5 |

Note: Data are hypothetical and for illustrative purposes.

While DFT is a powerful tool, ab initio methods, which are based on first principles without empirical parameters, can provide a more rigorous description of the electronic structure. acs.org Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding, can offer higher accuracy for electron correlation effects. mpg.de

Table 2: Hypothetical NBO Atomic Charges for Selected Atoms in this compound

| Atom | NBO Charge (e) |

|---|---|

| C3 (with -CH₂OCH₃) | -0.15 |

| C4 | -0.18 |

| C4' (with -CH₂OCH₃) | -0.16 |

| O (methoxymethyl at C3) | -0.55 |

| O (methoxymethyl at C4') | -0.56 |

Note: Data are hypothetical and for illustrative purposes.

Computational Prediction of Spectroscopic Parameters (for structural elucidation assistance)

Computational chemistry is an essential partner in experimental structural elucidation, allowing for the prediction of spectroscopic data that can be compared with experimental results to confirm or assign molecular structures. researchgate.net

Theoretical calculations of NMR chemical shifts are a standard tool for confirming the structure of newly synthesized compounds. github.io The most common method is the Gauge-Independent Atomic Orbital (GIAO) approach, typically performed at the DFT level of theory. rsc.org

The process involves first optimizing the molecular geometry at a suitable level of theory. Then, a GIAO calculation is performed on the optimized structure to compute the isotropic magnetic shielding constants for each nucleus. rsc.org These shielding constants are then converted to chemical shifts (δ) by referencing them to a standard compound, usually tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. For flexible molecules, it is often necessary to calculate the shifts for multiple low-energy conformers and then compute a Boltzmann-weighted average to obtain a more accurate prediction. github.io Comparing these predicted ¹H and ¹³C chemical shifts with experimental data can help assign specific peaks and confirm the connectivity and conformation of this compound. nih.gov

Table 3: Hypothetical Predicted vs. Expected ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Shift (ppm) | Expected ¹H Range (ppm) | Predicted ¹³C Shift (ppm) | Expected ¹³C Range (ppm) |

|---|---|---|---|---|

| Phenyl H's | 7.25 - 7.65 | 7.2 - 7.7 | 126.5 - 141.0 | 125 - 142 |

| -CH₂- | 4.52 | 4.4 - 4.6 | 73.8 | 72 - 75 |

Note: Data are hypothetical and for illustrative purposes. Predicted values represent a single conformer.

Vibrational spectroscopy is a powerful technique for identifying functional groups within a molecule. Computational frequency analysis, usually performed at the DFT level, can predict the complete IR and Raman spectra. researchgate.net

After a geometry optimization confirms that the structure is a true energy minimum (indicated by the absence of imaginary frequencies), a frequency calculation is performed. This calculation determines the normal modes of vibration and their corresponding frequencies and intensities. nih.gov The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d)) to improve agreement with experimental spectra. openaccesspub.org This analysis allows for the confident assignment of specific absorption bands in the experimental IR and Raman spectra to particular molecular motions, such as C-H aromatic stretches, C-O-C ether stretches, and phenyl ring breathing modes.

Table 4: Hypothetical Calculated Vibrational Frequencies and Assignments for this compound

| Calculated Frequency (cm⁻¹, scaled) | Assignment | Expected Intensity (IR) |

|---|---|---|

| 3050 - 3020 | Aromatic C-H stretch | Medium |

| 2980 - 2850 | Aliphatic C-H stretch (-CH₂, -CH₃) | Strong |

| 1605, 1490 | Aromatic C=C stretch | Medium-Strong |

| 1115 | C-O-C asymmetric stretch | Strong |

Note: Data are hypothetical and for illustrative purposes.

Reaction Pathway Analysis and Mechanistic Predictions

Beyond static properties, computational chemistry can be used to explore the reactivity of this compound by mapping out potential reaction pathways. rsc.org This is particularly useful for predicting the outcomes of reactions like electrophilic aromatic substitution. youtube.com

The biphenyl system generally directs incoming electrophiles to the ortho and para positions of the unsubstituted ring, as the phenyl group itself is activating. pearson.com The methoxymethyl groups, being ortho, para-directing activators, would further influence the regioselectivity. To study this, a computational chemist would model the reaction of the biphenyl derivative with a chosen electrophile (e.g., NO₂⁺ for nitration).

The process involves locating the transition state (TS) structure for the attack at each possible position on the aromatic rings. masterorganicchemistry.com The transition state is a first-order saddle point on the potential energy surface, and its structure provides insight into the geometry of the reaction's highest energy point. By calculating the energies of the reactants, the transition state, and the intermediate (the sigma complex), the activation energy (Ea) for each pathway can be determined. rsc.org According to transition state theory, the pathway with the lowest activation energy will be the kinetically favored one, thus allowing for a prediction of the major product isomer.

Table 5: Hypothetical Activation Energies for Electrophilic Aromatic Substitution (Nitration) on this compound

| Position of Attack | Relative Activation Energy (kcal/mol) | Predicted Outcome |

|---|---|---|

| C2' (ortho to C1-C1') | 2.5 | Minor Product |

| C4 (para to -CH₂OCH₃) | Not applicable (substituted) | - |

| C5 (ortho to -CH₂OCH₃) | 0.0 | Major Product |

| C6 (ortho to C1-C1') | 3.1 | Minor Product |

Note: Data are hypothetical and for illustrative purposes, referenced to the lowest energy pathway.

Transition State Localization and Reaction Energy Profiles

The synthesis of biphenyl derivatives often involves transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govrsc.org Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of these reactions. By mapping the potential energy surface, researchers can identify stationary points, including reactants, products, intermediates, and, crucially, transition states.

The localization of a transition state, which represents the highest energy point along a reaction coordinate, is key to understanding the kinetics of a chemical transformation. For the synthesis of this compound, a plausible Suzuki-Miyaura coupling route would involve the reaction of a boronic acid or ester derivative of one phenyl ring with an aryl halide of the other, in the presence of a palladium catalyst. The catalytic cycle typically involves three main steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

Computational studies on similar Suzuki-Miyaura reactions have shown that any of these steps can be rate-determining, depending on the specific substrates, catalyst, and reaction conditions. nih.gov For instance, DFT calculations can model the transition state for the C-B bond breaking during transmetalation, which has been identified as the rate-determining step in some systems. nih.gov The activation energy for this step can be calculated, providing a quantitative measure of the reaction barrier.

A reaction energy profile for the synthesis of this compound would plot the relative energies of all species involved in the catalytic cycle. This profile would reveal the thermodynamics and kinetics of each step, highlighting the most energetically demanding transformations and providing a basis for optimizing reaction conditions.

Computational Screening of Potential Synthetic Routes

Beyond elucidating the mechanism of a single reaction, computational chemistry can be employed to screen multiple potential synthetic routes to a target molecule like this compound. This is particularly useful for complex molecules where numerous synthetic strategies are conceivable. Various cross-coupling reactions, such as Hiyama, Negishi, and Stille couplings, in addition to the Suzuki-Miyaura reaction, could be considered for the synthesis of substituted biphenyls. mdpi.com

For this compound, computational screening could evaluate different combinations of starting materials (e.g., which ring bears the halide and which the organometallic group) and various catalyst systems. The calculations could also predict potential side reactions and byproducts, offering a more complete picture of the reaction landscape.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the dynamic behavior and conformational preferences of molecules, as well as their interactions with their environment.

Conformational Space Exploration and Intermolecular Interactions

Molecular mechanics force fields and quantum mechanical methods can be used to explore the conformational space of this compound. By systematically rotating the dihedral angle between the phenyl rings and the rotatable bonds within the methoxymethyl groups, a potential energy surface can be generated. This allows for the identification of low-energy conformers and the determination of rotational barriers between them. mdpi.com Molecular dynamics simulations can further explore the conformational space by simulating the movement of the molecule over time at a given temperature, providing a more realistic picture of its flexibility. researchgate.net

Intermolecular interactions play a crucial role in the solid-state packing and bulk properties of a compound. Computational methods can predict and quantify these interactions. For this compound, intermolecular interactions would likely be dominated by van der Waals forces and potentially weak C-H···π interactions. Hirshfeld surface analysis is a computational tool that can visualize and quantify intermolecular contacts in a crystal lattice. rasayanjournal.co.in

| Substituent Pattern | Method | Torsional Barrier (kcal/mol) |

|---|---|---|

| Unsubstituted Biphenyl | MP2/6-31G(d) | ~2.0 |

| 2,2'-dimethylbiphenyl | DFT (B3LYP) | ~18.0 |

| 2,2'-difluorobiphenyl | DFT (B3LYP) | ~5.0 |

Ligand-Receptor or Catalyst-Substrate Interaction Modeling (non-biological context)

In the context of its synthesis, this compound can be considered as a product that is formed through the interaction of substrates with a catalyst. Molecular modeling can be used to study the interactions between the reactants (e.g., an aryl halide and an aryl boronic acid) and the transition metal catalyst (e.g., a palladium complex).

Docking studies, more commonly associated with drug discovery, can be adapted to model the binding of substrates to the active site of a catalyst. These models can help to understand the steric and electronic factors that govern the catalytic activity and selectivity. For instance, modeling the interaction of a palladium catalyst with the methoxymethyl-substituted aryl reactants can provide insights into how these substituents influence the oxidative addition and transmetalation steps.

By understanding these interactions at a molecular level, it is possible to rationally design more efficient catalysts for the synthesis of this compound and other related compounds. Computational models can predict which catalyst ligands will provide the optimal balance of steric bulk and electronic properties to facilitate the desired transformation.

| Complex | Method | Interaction Energy (kcal/mol) |

|---|---|---|

| Pd(PPh3)2-Aryl Halide | DFT | -10 to -20 |

| Pd(PPh3)2-Arylboronic Acid | DFT | -5 to -15 |

Note: These values are representative and can vary significantly depending on the specific aryl halide, arylboronic acid, and ligands on the palladium catalyst.

Advanced Characterization Methodologies for Structural and Mechanistic Elucidation of 3,4 Bis Methoxymethyl 1,1 Biphenyl and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural determination of organic compounds in solution and solid states. For 3,4'-Bis(methoxymethyl)-1,1'-biphenyl, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete proton (¹H) and carbon (¹³C) spectral assignment.

The structural complexity of this compound, with two distinct substitution patterns on its phenyl rings, necessitates the use of advanced 2D NMR techniques for unequivocal assignment.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides initial information on the types of protons and their immediate electronic environment. For this compound, one would expect to see distinct signals for the aromatic protons on both rings, as well as singlets for the two methylene (B1212753) (-CH₂-) groups and the two methoxy (B1213986) (-OCH₃) groups. The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms, including quaternary carbons which are not visible in the ¹H spectrum.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. sdsu.edu For this molecule, COSY is crucial for establishing the connectivity between the aromatic protons within each of the two phenyl rings, helping to trace the spin systems of the 1,2,4-trisubstituted ring and the 1,4-disubstituted ring separately.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). nanalysis.com This technique allows for the unambiguous assignment of the methylene carbons to their attached methylene protons and the aromatic carbons to their corresponding aromatic protons.

Correlations from the methylene (-CH₂-) protons to the attached aromatic ring carbons, confirming the position of the methoxymethyl substituent.

Correlations from the methoxy (-OCH₃) protons to the methylene (-CH₂-) carbon.

Crucially, correlations between protons on one ring and the quaternary carbon of the other ring involved in the biphenyl (B1667301) linkage, confirming the 3,4'- connectivity.

The following table summarizes the expected key 2D NMR correlations for the structural assignment of this compound.

Table 1: Predicted 2D NMR Correlations for this compound

| Proton(s) | COSY Correlation(s) with... | HSQC Correlation with... | Key HMBC Correlation(s) with... |

|---|---|---|---|

| Methoxy (-OCH₃) | None | Methoxy Carbon (-OCH₃) | Methylene Carbon (-CH₂) |

| Methylene (-CH₂) | None | Methylene Carbon (-CH₂) | Aromatic Carbons (C3/C4'), Biphenyl Linkage Carbon (C3/C4') |

| Aromatic Protons (Ring A) | Other Aromatic Protons on Ring A | Directly Bonded Aromatic Carbons (Ring A) | Other Aromatic Carbons in Ring A, Biphenyl Linkage Carbon (C1) |

For derivatives of this compound that exist in a crystalline or polymeric form, solid-state NMR (ssNMR) provides invaluable information that is inaccessible through solution-state NMR. Unlike molecules in solution, which tumble rapidly and average out anisotropic interactions, molecules in the solid state are fixed in position.

Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) are employed to obtain high-resolution spectra of solid samples. researchgate.net For biphenyl systems, ssNMR is particularly useful for:

Determining Conformation: The dihedral angle between the two phenyl rings is a key structural parameter in biphenyls, which is influenced by crystal packing forces. researchgate.net ssNMR can provide precise measurements of this angle.

Characterizing Polymorphism: Different crystalline forms (polymorphs) of a compound will exhibit distinct ssNMR spectra due to differences in their crystal lattice environments.

Analyzing Polymeric Structures: When this compound is incorporated into a polymer, ssNMR can elucidate information about the polymer backbone structure, chain packing, and molecular dynamics. nih.gov

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Purity Assessment

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a rapid and non-destructive method for identifying functional groups within a molecule and assessing sample purity. cardiff.ac.uk The two techniques are often complementary, as some molecular vibrations that are strong in IR may be weak in Raman, and vice versa.

For this compound, the key functional groups and their expected vibrational frequencies are:

C-H Stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methoxymethyl groups appear just below 3000 cm⁻¹.

C=C Stretching: Vibrations from the aromatic rings are expected in the 1600-1450 cm⁻¹ region. The substitution pattern can influence the exact position and number of these bands.

C-O Stretching: The most characteristic vibration for the ether linkage (C-O-C) will produce a strong band, typically in the 1250-1050 cm⁻¹ region.

Out-of-Plane (OOP) Bending: The C-H OOP bending vibrations in the 900-675 cm⁻¹ region are highly characteristic of the aromatic substitution pattern, providing further confirmation of the 3- and 4'- positions.

Vibrational spectroscopy is also an effective tool for purity assessment. americanpharmaceuticalreview.com The presence of unexpected peaks in the IR or Raman spectrum can indicate the presence of starting materials, solvents, or byproducts, allowing for a qualitative evaluation of sample purity.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch | 3000 - 2850 | IR, Raman |

| Aromatic C=C Stretch | 1620 - 1450 | IR, Raman |

| -CH₂- Scissoring | ~1465 | IR |

| C-O-C Asymmetric Stretch | 1275 - 1200 | IR (Strong) |

| C-O-C Symmetric Stretch | 1150 - 1050 | IR (Strong) |

Mass Spectrometry for Molecular Structure and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of the molecular ion. nih.gov For this compound (C₁₆H₁₈O₂), the theoretical monoisotopic mass can be calculated and compared to the experimental value to confirm the molecular formula, distinguishing it from any other isomers or compounds with the same nominal mass.

Molecular Formula: C₁₆H₁₈O₂

Nominal Mass: 242 g/mol

Theoretical Monoisotopic Mass: 242.1307 Da

Confirming the elemental composition via HRMS is a fundamental step in the structural characterization process.

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is selected and fragmented, and the resulting product ions are analyzed. acs.org The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. For this compound, fragmentation is likely to occur at the weakest bonds, primarily around the ether functionalities. libretexts.orgyoutube.com

Plausible fragmentation pathways under electron ionization (EI) could include:

Loss of a methoxy radical (•OCH₃): This results in a fragment ion at m/z 211.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen can lead to the formation of a stable tropylium-like ion. Loss of a methoxymethyl radical (•CH₂OCH₃) would produce a fragment at m/z 197.

Benzylic Cleavage: A very common fragmentation for this type of structure is the cleavage of the bond between the aromatic ring and the methylene carbon, leading to a biphenyl-methyl cation (m/z 167) and the loss of a methoxymethyl group, or the formation of a methoxybenzyl cation (m/z 121).

Cleavage of the Biphenyl Bond: While less common, fragmentation of the central C-C bond connecting the two rings can also occur.

Analyzing these fragmentation pathways allows researchers to piece together the molecular structure and confirm the connectivity of the methoxymethyl groups to the biphenyl core.

Table 3: Plausible Mass Fragments of this compound

| m/z | Possible Identity |

|---|---|

| 242 | [M]⁺˙ (Molecular Ion) |

| 211 | [M - •OCH₃]⁺ |

| 197 | [M - •CH₂OCH₃]⁺ |

| 167 | [M - CH₂OCH₃ - OCH₃]⁺ |

| 152 | [Biphenyl]⁺˙ |

X-ray Diffraction Techniques for Crystalline Structure Determination

X-ray diffraction (XRD) stands as a cornerstone technique for the unambiguous determination of the solid-state structure of crystalline materials. By analyzing the diffraction pattern of X-rays passing through a crystal, detailed information about the arrangement of atoms and molecules can be obtained.

Single crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise three-dimensional arrangement of atoms within a molecule and the packing of molecules in a crystal lattice. To perform this analysis, a high-quality single crystal of this compound would be required.

Table 1: Illustrative Single Crystal X-ray Diffraction Data for a Biphenyl Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 18.765 |

| β (°) | 98.76 |

| Volume (ų) | 1020.5 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.250 |

| R-factor (%) | 4.5 |

Powder X-ray diffraction (PXRD) is a powerful technique for characterizing the crystalline nature of a bulk sample. Unlike SCXRD, which requires a single, perfect crystal, PXRD can be performed on a polycrystalline powder. This method is particularly useful for identifying crystalline phases, determining the degree of crystallinity, and detecting polymorphism—the existence of multiple crystalline forms of the same compound.

A PXRD pattern is a fingerprint of a crystalline solid. The analysis of a powdered sample of this compound would yield a diffractogram showing a series of peaks at specific diffraction angles (2θ). The positions and intensities of these peaks are characteristic of the compound's crystal structure. While a specific experimental pattern for this compound is not available, Table 2 provides a representative set of PXRD peaks that could be expected for a crystalline biphenyl derivative.

Table 2: Representative Powder X-ray Diffraction Peaks for a Crystalline Biphenyl Derivative

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.5 | 8.42 | 80 |

| 15.2 | 5.82 | 100 |

| 18.8 | 4.72 | 65 |

| 21.1 | 4.21 | 90 |

| 25.6 | 3.48 | 75 |

Chromatographic Techniques for Separation, Purity Profiling, and Quantitative Analysis

Chromatography is an essential tool for the separation, identification, and quantification of components in a mixture. For a compound like this compound, chromatographic methods are vital for assessing its purity and for monitoring its presence in reaction mixtures.

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive organic compounds. A typical HPLC analysis of this compound would involve dissolving the sample in a suitable solvent and injecting it into a column packed with a stationary phase. The components of the sample are then separated based on their differential interactions with the stationary and mobile phases.

The purity of the compound can be determined by the presence of a single major peak in the chromatogram. The area of the peak is proportional to the concentration of the compound, allowing for quantitative analysis. Although specific HPLC conditions for this compound are not detailed in the available literature, a general reverse-phase HPLC method for a similar biphenyl derivative is outlined in Table 3.

Table 3: Illustrative HPLC Parameters for the Analysis of a Biphenyl Derivative

| Parameter | Condition |

|---|---|

| Column | C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | 5.8 min |

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is suitable for the analysis of volatile and thermally stable compounds. For this compound, GC-MS can be used to assess its purity and to identify any volatile impurities.

In a GC-MS analysis, the sample is vaporized and separated in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides information about the molecular weight and structure of the compound. Key fragments in the mass spectrum of this compound would likely arise from the cleavage of the methoxymethyl groups and the biphenyl bond. A hypothetical fragmentation pattern is presented in Table 4.

Table 4: Hypothetical Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment |

|---|---|

| 242 | [M]⁺ (Molecular Ion) |

| 211 | [M - OCH₃]⁺ |

| 197 | [M - CH₂OCH₃]⁺ |

| 165 | [C₁₃H₉]⁺ (Biphenyl core fragment) |

| 152 | [C₁₂H₈]⁺ (Biphenyl core fragment) |

| 45 | [CH₂OCH₃]⁺ |

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For a newly synthesized compound like this compound, elemental analysis is crucial for confirming its empirical and molecular formula.

The analysis is typically performed using a combustion method, where a small, accurately weighed sample is burned in an excess of oxygen. The resulting combustion gases (CO₂, H₂O, etc.) are then quantitatively analyzed to determine the percentage of each element present in the original sample. The experimental percentages are then compared with the theoretical values calculated from the proposed molecular formula. For this compound (C₁₆H₁₈O₂), the theoretical and hypothetical experimental values are presented in Table 5. A close agreement between the found and calculated values provides strong evidence for the proposed stoichiometry.

Table 5: Elemental Analysis Data for this compound (C₁₆H₁₈O₂)

| Element | Theoretical (%) | Found (%) (Illustrative) |

|---|---|---|

| Carbon (C) | 79.31 | 79.25 |

| Hydrogen (H) | 7.49 | 7.55 |

| Oxygen (O) | 13.20 | 13.20 |

Applications of 3,4 Bis Methoxymethyl 1,1 Biphenyl in Advanced Materials Science and Catalysis

A Versatile Monomer and Building Block for Polymeric Materials

The unique architecture of 3,4'-Bis(methoxymethyl)-1,1'-biphenyl, featuring an asymmetric substitution pattern and reactive methoxymethyl groups, positions it as a valuable monomer for the synthesis of advanced polymeric materials. The biphenyl (B1667301) unit introduces thermal stability and mechanical robustness into the polymer backbone, while the methoxymethyl moieties offer sites for cross-linking or further functionalization.

Incorporation into High-Performance Polymers

The integration of rigid aromatic units like biphenyl into polymer chains is a well-established strategy for enhancing their thermal and mechanical properties. While direct experimental data for the incorporation of this compound into high-performance polymers is not extensively documented, its structural characteristics suggest its potential as a valuable comonomer in the synthesis of polyimides, polyesters, and polyamides.